molecular formula C7H10F3NO B12558038 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide CAS No. 168898-15-5

2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide

Cat. No.: B12558038
CAS No.: 168898-15-5
M. Wt: 181.16 g/mol
InChI Key: LIWSSYNQDMQSCJ-UHFFFAOYSA-N
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Description

2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole ring with specific substitutions, including a trifluoromethyl group and an oxide group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a nitrone, followed by oxidation to introduce the oxide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxide group, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce derivatives with modified oxide groups.

Scientific Research Applications

2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxide group can participate in redox reactions, influencing the compound’s reactivity and potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(1-methylethyl)-, 1-oxide
  • 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(1-methylethyl)-, 1-oxide

Uniqueness

Compared to similar compounds, 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in research and industrial applications where these properties are advantageous.

Properties

CAS No.

168898-15-5

Molecular Formula

C7H10F3NO

Molecular Weight

181.16 g/mol

IUPAC Name

2,2-dimethyl-1-oxido-5-(trifluoromethyl)-3,4-dihydropyrrol-1-ium

InChI

InChI=1S/C7H10F3NO/c1-6(2)4-3-5(11(6)12)7(8,9)10/h3-4H2,1-2H3

InChI Key

LIWSSYNQDMQSCJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=[N+]1[O-])C(F)(F)F)C

Origin of Product

United States

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